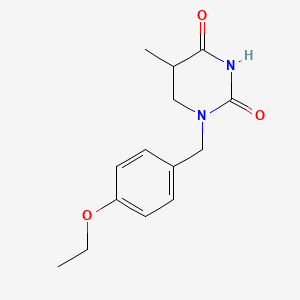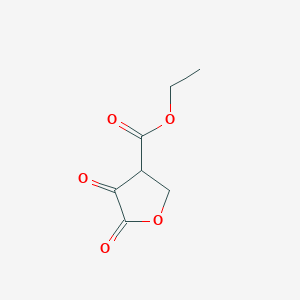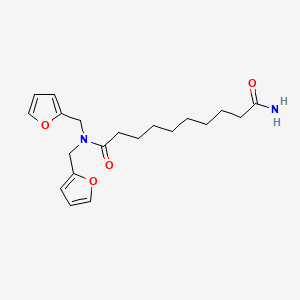![molecular formula C23H25NO3 B12901788 Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl- CAS No. 126311-40-8](/img/structure/B12901788.png)
Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl- is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential . This particular compound features a dibenzofuran moiety, which is known for its stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . For Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-, the synthesis might involve the following steps:
Formation of Nitrile Oxide: This can be achieved by the oxidation of aldoximes using oxidizing agents like tert-butyl nitrite or isoamyl nitrite.
Cycloaddition Reaction: The nitrile oxide can then undergo a (3+2) cycloaddition with an alkyne to form the isoxazole ring.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts . there is a growing interest in metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazole derivatives can undergo various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form isoxazole N-oxides.
Reduction: Reduction of isoxazoles can lead to the formation of isoxazolines.
Substitution: Isoxazoles can undergo nucleophilic substitution reactions at the 3- or 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Isoxazole N-oxides.
Reduction: Isoxazolines.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Isoxazole derivatives have shown antimicrobial, antiviral, and anticancer activities.
Medicine: Potential use in the development of new therapeutic agents due to their biological activities.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of isoxazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some isoxazole derivatives act as inhibitors of enzymes like histone deacetylases (HDACs), which play a role in gene expression and cancer progression . The exact mechanism for Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl- would depend on its specific structure and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiadiazole: Another five-membered heterocycle with sulfur and nitrogen atoms.
Oxadiazole: Contains oxygen and nitrogen atoms in the ring.
Isothiazole: Contains sulfur and nitrogen atoms in the ring.
Uniqueness
Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl- is unique due to the presence of the dibenzofuran moiety, which imparts additional stability and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry .
Propriétés
Numéro CAS |
126311-40-8 |
|---|---|
Formule moléculaire |
C23H25NO3 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
5-(7-dibenzofuran-3-yloxyheptyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C23H25NO3/c1-17-15-19(27-24-17)9-5-3-2-4-8-14-25-18-12-13-21-20-10-6-7-11-22(20)26-23(21)16-18/h6-7,10-13,15-16H,2-5,8-9,14H2,1H3 |
Clé InChI |
ALJQTEOQAHDGRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)CCCCCCCOC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-(4-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12901714.png)
![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12901718.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12901721.png)
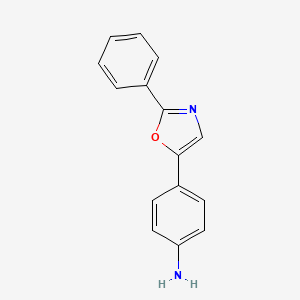
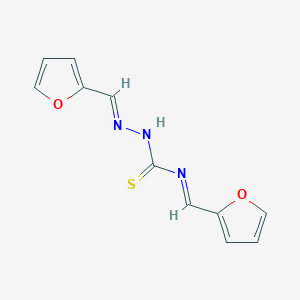

![4-[(1-Benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12901749.png)
![3-(4-methylphenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12901752.png)
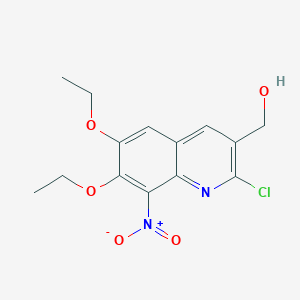
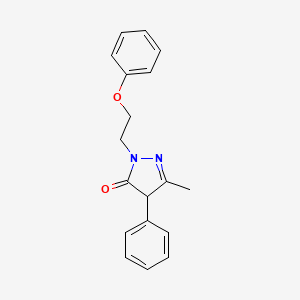
![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)
